

4-Chloro-3,5-dinitropyridine molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-3,5-dinitropyridine

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Technical Guide: 4-Chloro-3,5-dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3,5-dinitropyridine**, a key heterocyclic building block. This document details its physicochemical properties, outlines a plausible synthetic route, describes its reactivity—particularly in nucleophilic aromatic substitution (S_NAr) reactions—and presents relevant data for researchers in organic synthesis and drug discovery.

Core Molecular Information

4-Chloro-3,5-dinitropyridine is a substituted pyridine ring bearing a chloro group and two nitro groups. These electron-withdrawing substituents make the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, rendering it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Weight

The fundamental properties of **4-Chloro-3,5-dinitropyridine** are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	C ₅ H ₂ ClN ₃ O ₄	[1][2]
Molecular Weight	203.54 g/mol	[1]
IUPAC Name	4-chloro-3,5-dinitropyridine	[1]
CAS Number	10425-70-4	[1][2]

Physicochemical Properties (Computed)

The following table outlines key computed physicochemical properties of **4-Chloro-3,5-dinitropyridine**.

Property	Value	Citation(s)
XLogP3-AA	1.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	0	[1]
Exact Mass	202.9733832 Da	[1]
Topological Polar Surface Area	105 Å ²	[1]

Synthesis and Experimental Protocols

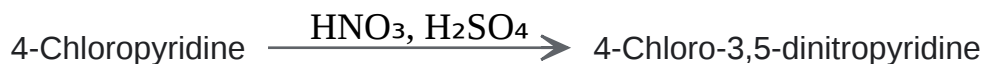
While a specific, detailed experimental protocol for the synthesis of **4-Chloro-3,5-dinitropyridine** is not readily available in the reviewed literature, a plausible synthetic route involves the nitration of a 4-chloropyridine precursor. The following protocol is adapted from established procedures for the nitration of similar pyridine derivatives.

Plausible Synthesis: Nitration of 4-Chloropyridine

The synthesis of **4-Chloro-3,5-dinitropyridine** can be envisaged via the direct nitration of 4-chloropyridine using a strong nitrating agent, such as a mixture of fuming nitric acid and

concentrated sulfuric acid.

Reaction Scheme:



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A plausible synthetic pathway for **4-Chloro-3,5-dinitropyridine**.

Experimental Protocol (Adapted):

- Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
- Reaction: Slowly add 4-chloropyridine to the cooled nitrating mixture with continuous stirring, ensuring the temperature is maintained at a low level.
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is poured onto crushed ice.
- Extraction and Purification: The product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Chemical Reactivity and Applications

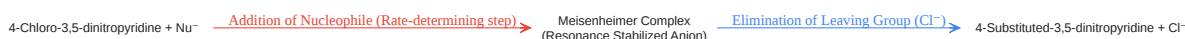
The primary reactivity of **4-Chloro-3,5-dinitropyridine** is characterized by nucleophilic aromatic substitution (S_NAr), where the chloride ion is displaced by a nucleophile. The two nitro groups strongly activate the pyridine ring for this type of reaction.

Nucleophilic Aromatic Substitution (SNAr)

This reaction is central to the utility of **4-Chloro-3,5-dinitropyridine** as a synthetic intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce diverse functionalities at the 4-position of the pyridine ring.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.



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Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol for SNAr with an Amine (Example)

The following is a general procedure for the reaction of a chloro-dinitropyridine derivative with an amine, which can be adapted for **4-Chloro-3,5-dinitropyridine**.

- **Reactant Mixture:** Dissolve **4-Chloro-3,5-dinitropyridine** in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
- **Addition of Nucleophile:** Add the desired amine to the solution. The reaction is typically carried out at room temperature or with gentle heating.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is consumed.
- **Product Isolation:** The product may precipitate from the reaction mixture upon cooling or can be isolated by removing the solvent and purifying the residue by crystallization or chromatography.

Spectroscopic and Analytical Data

Due to the limited availability of direct experimental spectra for **4-Chloro-3,5-dinitropyridine**, the following data is predicted based on the analysis of structurally related compounds.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **4-Chloro-3,5-dinitropyridine** is expected to be simple, showing a single signal for the two equivalent protons on the pyridine ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0 - 9.2	Singlet (s)	2H	H-2, H-6

Note: The exact chemical shift is influenced by the solvent.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~150 - 155	C-2, C-6
~140 - 145	C-4
~135 - 140	C-3, C-5

Predicted IR Spectroscopy Data

The infrared spectrum would be characterized by the stretching vibrations of the nitro groups and the C-Cl bond.

Wavenumber (cm ⁻¹)	Assignment
~1520 - 1560	Asymmetric NO ₂ stretch
~1340 - 1360	Symmetric NO ₂ stretch
~1000 - 1100	C-Cl stretch
~1600 - 1650	C=N and C=C ring stretches

This technical guide provides a foundational understanding of **4-Chloro-3,5-dinitropyridine** for its application in research and development. For specific applications, further optimization of the outlined protocols is recommended.

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References

- 1. 4-Chloro-3,5-dinitropyridine | C₅H₂ClN₃O₄ | CID 2735734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-3,5-dinitropyridine - C₅H₂ClN₃O₄ | CSSB00000036983 [chem-space.com]
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